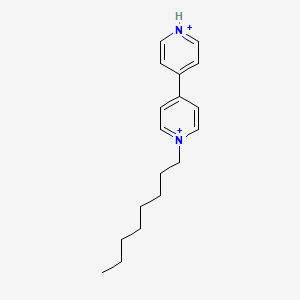

1-Octyl-4,4'-bipyridin-1-ium

Description

Contextualization within Viologen Chemistry and Quaternary Bipyridinium Salts

1-Octyl-4,4'-bipyridin-1-ium belongs to the broader class of compounds known as viologens, which are derivatives of 4,4'-bipyridine (B149096). mdpi.commdpi.com A key feature of viologens is their ability to undergo reversible redox reactions, meaning they can accept electrons and then be returned to their original state. mdpi.commdpi.com This property is central to their utility in various applications. The structure of this compound is characterized by a 4,4'-bipyridine core where one of the nitrogen atoms has been quaternized with an octyl group, resulting in a positively charged cation. researchgate.net This classification as a quaternary bipyridinium salt is crucial to its chemical behavior.

The fundamental characteristic of viologens is their capacity for one-electron reduction to form a stable, intensely colored radical cation. mdpi.comresearchgate.net This electrochromic behavior, the ability to change color in response to an electrical stimulus, is a hallmark of the viologen family. researchgate.netccspublishing.org.cn The presence of the positively charged nitrogen atoms in the bipyridinium core facilitates this electron transfer process. frontiersin.org

Historical Development and Significance of Long-Alkyl Chain Bipyridinium Derivatives

The study of bipyridinium salts has a rich history, with early research focusing on their herbicidal properties. ontosight.ai However, the exploration of derivatives with long-alkyl chains, such as the octyl group in this compound, represents a more recent and significant evolution in the field. The introduction of these long hydrocarbon chains imparts an amphiphilic nature to the molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. ccspublishing.org.cnmagtech.com.cn The bipyridinium head is hydrophilic, while the long alkyl tail is hydrophobic.

This amphiphilicity is a critical attribute, as it allows these molecules to self-assemble at interfaces and form organized structures like micelles and films. magtech.com.cnrsc.orgacs.org The length of the alkyl chain plays a crucial role in determining the morphology and properties of these assembled structures. rsc.orgunipr.it For instance, increasing the alkyl chain length can influence the packing of the molecules in a crystal lattice and the resulting charge-transfer interactions. rsc.org The synthesis of these long-chain derivatives typically involves the quaternization of 4,4'-bipyridine with an appropriate alkyl halide, such as 1-bromooctane (B94149). mdpi.commolbase.com

Fundamental Research Questions and Emerging Areas for this compound

Current research involving this compound and related long-chain viologens is focused on several key areas, driven by their unique electrochemical and self-assembly properties. A significant area of investigation is their application in molecular electronics and electrochromic devices. researchgate.netchemicalbook.com The ability of these compounds to mediate electron transfer makes them promising candidates for use in sensors, switches, and displays. magtech.com.cn

Another burgeoning research direction is their use in the formation of functional materials. The self-assembly of these amphiphilic molecules is being explored for the creation of liquid crystals and other ordered systems with tunable optical and electronic properties. mdpi.comnih.gov Researchers are investigating how to control the three-dimensional arrangement of these molecules to create materials with specific functions. mdpi.com Furthermore, the redox properties of this compound are being studied in the context of redox flow batteries and other energy storage applications. frontiersin.orgnih.gov

The electrochemical behavior of asymmetrically substituted viologens like this compound is a subject of detailed study. The pH of the medium can significantly influence its redox properties. lookchemmall.com For instance, in acidic conditions, the unquaternized nitrogen atom can be protonated, affecting the reduction potentials. lookchemmall.com Understanding these fundamental electrochemical processes is crucial for optimizing their performance in various applications.

Below is a data table summarizing some of the key properties of a related compound, 1,1'-Dioctyl-4,4'-bipyridinium dibromide, which shares the octyl chain feature.

| Property | Value |

| Molecular Formula | C26H42Br2N2 |

| Molecular Weight | 542.43 g/mol |

| Appearance | Light yellow to green crystalline powder |

| Key Feature | Good thermal stability and electrochemical properties |

Data for 1,1'-Dioctyl-4,4'-bipyridinium dibromide. chemicalbook.comsmolecule.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

151511-87-4 |

|---|---|

Molecular Formula |

C18H26N2+2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium |

InChI |

InChI=1S/C18H25N2/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17/h8-13,15-16H,2-7,14H2,1H3/q+1/p+1 |

InChI Key |

MNHXKIQIMATSAG-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Octyl 4,4 Bipyridin 1 Ium

General Quaternization Reactions of 4,4'-Bipyridine (B149096)

Quaternization is a chemical process that involves the alkylation of a tertiary amine, in this case, one of the nitrogen atoms of the 4,4'-bipyridine ring, to form a quaternary ammonium (B1175870) salt. nih.gov This reaction is the most direct and common method for synthesizing 1-Octyl-4,4'-bipyridin-1-ium.

The primary method for synthesizing this compound is the direct N-alkylation of 4,4'-bipyridine with an octyl halide, typically 1-bromooctane (B94149) or 1-iodooctane. This is a type of nucleophilic substitution reaction where the nitrogen atom of a pyridine (B92270) ring acts as the nucleophile, attacking the electrophilic carbon atom of the octyl halide and displacing the halide ion.

The reaction is typically carried out by heating a solution of 4,4'-bipyridine and the octyl halide in a suitable solvent. sioc-journal.cn The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) being common choices. To achieve mono-substitution and minimize the formation of the di-quaternized product (N,N'-dioctyl-4,4'-bipyridinium), an excess of 4,4'-bipyridine is often used. The resulting product precipitates from the reaction mixture upon cooling or can be isolated through crystallization.

| Parameter | Condition | Purpose/Comment |

| Reactants | 4,4'-Bipyridine, 1-Bromooctane | Formation of the mono-quaternized product. |

| Solvent | Acetonitrile (CH₃CN) | Provides a suitable medium for the reaction. |

| Temperature | Reflux (approx. 82°C) | To provide sufficient energy for the reaction to proceed. |

| Stoichiometry | Excess 4,4'-Bipyridine | To favor mono-alkylation over di-alkylation. |

| Isolation | Precipitation/Crystallization | To separate the product from unreacted starting materials. |

A representative table of typical reaction conditions for the alkylation of 4,4'-bipyridine with 1-bromooctane.

The initial product of the alkylation reaction is a halide salt, such as this compound bromide. For many applications, it is desirable to exchange this halide anion for a different counterion to modify the compound's properties, such as its solubility, thermal stability, or electrochemical behavior. nih.govnih.gov

Anion metathesis, or counterion exchange, is a common strategy. This can be achieved by several methods:

Precipitation: The bipyridinium halide salt is dissolved in a solvent (often water or an alcohol), and a solution of a salt containing the desired anion (e.g., sodium tetrafluoroborate, NaBF₄, or lithium bis(trifluoromethanesulfonyl)imide, LiNTf₂) is added. If the new bipyridinium salt is insoluble in the chosen solvent, it will precipitate out and can be collected by filtration. nih.gov

Ion Exchange Chromatography: The bipyridinium halide solution is passed through an ion exchange resin that has been pre-loaded with the desired counterion. sigmaaldrich.comresearchgate.net The halide ions are retained by the resin, and the bipyridinium salt with the new counterion is eluted. For example, an Amberlite resin can be used to exchange bromide for other anions. uj.edu.pl

| Original Counterion | Target Counterion | Reagent/Method | Benefit of New Counterion |

| Bromide (Br⁻) | Hexafluorophosphate (B91526) (PF₆⁻) | Metathesis with KPF₆ or HPF₆ | Increased stability, lower solubility in water. |

| Halide (X⁻) | Tetrafluoroborate (BF₄⁻) | Metathesis with NaBF₄ | Often used in electrochemical applications. nih.gov |

| Bromide (Br⁻) | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Metathesis with LiNTf₂ | Can form ionic liquids, enhances thermal stability. nih.gov |

| Halide (X⁻) | Perchlorate (ClO₄⁻) | Metathesis with NaClO₄ | Alters solubility and crystalline properties. |

A table summarizing common counterion exchange strategies for bipyridinium salts.

Advanced Synthetic Protocols and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including quaternizations. researchgate.net Compared to conventional heating, microwave irradiation offers rapid and efficient internal heating of the reaction mixture. anton-paar.com

For the synthesis of this compound, microwave heating can dramatically reduce the reaction time from several hours to just a few minutes, often with improved yields. nih.govresearchgate.net The reaction is performed in a sealed vessel in a dedicated microwave reactor, allowing for temperatures to be reached that are well above the boiling point of the solvent at atmospheric pressure. This rapid heating leads to a significant increase in the reaction rate. researchgate.net

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 6-24 hours | Moderate to Good | Simple setup, well-established. |

| Microwave-Assisted | 5-30 minutes | Good to Excellent | Drastic reduction in reaction time, increased energy efficiency, often higher yields. nih.gov |

A comparative table of conventional vs. microwave-assisted synthesis for N-alkylation.

Solvent-free synthesis, or solid-state reaction, is a key principle of green chemistry that eliminates the need for potentially harmful and difficult-to-remove solvents. These reactions can be promoted by grinding the reactants together or by heating them in the absence of a solvent. researchgate.net Often, this approach is combined with other energy sources like microwave or ultrasound irradiation. nih.govresearchgate.net

In the context of forming this compound, a solvent-free approach would involve mixing solid 4,4'-bipyridine with liquid 1-bromooctane and heating the mixture, potentially under microwave irradiation. This method can lead to high yields and simplifies the product workup, as there is no solvent to remove. nih.gov The result is a more atom-economical and environmentally benign process.

Derivatization and Functionalization of the Bipyridine Core and N-Substituents

This compound is not only a final product but also a valuable intermediate for further chemical transformations. The presence of a reactive, un-quaternized nitrogen atom and an aromatic core allows for various derivatization strategies.

The most common derivatization is the alkylation of the second nitrogen atom to form an asymmetrically substituted N,N'-dialkyl-4,4'-bipyridinium salt (an asymmetric viologen). For instance, reacting this compound bromide with a different alkyl halide, such as methyl iodide, would yield N-methyl-N'-octyl-4,4'-bipyridinium bromide iodide. These asymmetric viologens are of significant interest in materials science, particularly for electrochromic devices. researchgate.net

Furthermore, functional groups can be introduced onto the bipyridine skeleton before the initial quaternization reaction. nih.gov Synthetic strategies exist to add alkyl or other functional groups at various positions on the pyridine rings, which can then be carried through the quaternization process to yield a more complex final product. researchgate.net This pre-functionalization allows for fine-tuning of the electronic and steric properties of the resulting bipyridinium salt. More advanced methods also allow for the direct, regioselective alkylation of the pyridine carbon atoms, offering a pathway to highly complex derivatives. acs.org

Synthesis of Asymmetrically Substituted Bipyridinium Analogues

The synthesis of asymmetrically substituted bipyridinium salts, such as this compound, hinges on the controlled monoalkylation of the 4,4'-bipyridine nucleus. A direct and effective method involves the careful reaction of 4,4'-bipyridine with one equivalent of an alkylating agent, such as 1-bromooctane. This reaction, typically carried out in a suitable solvent, leads to the quaternization of one of the two equivalent nitrogen atoms, yielding the desired mono-octyl substituted product. researchgate.net The reduction in symmetry from the parent 4,4'-bipyridine to the monocationic product can be readily monitored and confirmed by spectroscopic techniques like ¹H and ¹³C NMR. researchgate.net

A representative synthetic procedure for the monooctylation of 4,4'-bipyridine is as follows:

| Reactant | Molar Ratio | Solvent | Conditions | Product |

| 4,4'-Bipyridine | 1 | Acetonitrile | Stirring at 70°C | N-octyl-4,4'-bipyridinium bromide |

| 1-Bromooctane | 1 |

This table illustrates a typical reaction setup for the synthesis of N-octyl-4,4'-bipyridinium bromide.

This foundational synthetic step is crucial as it installs the octyl chain, which imparts lipophilic character to one end of the molecule while leaving the other nitrogen atom available for further functionalization or for engaging in intermolecular interactions. The resulting amphiphilic nature is a key driver for the self-assembly and host-guest chemistry of these molecules.

Further elaboration of this concept has led to the preparation of other asymmetrically substituted bipyridinium compounds. For instance, a viologen derivative, N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide, has been synthesized and characterized. rsc.org This molecule features two different alkyl chains, one of which is terminated with a thiol group, enabling its self-assembly onto gold surfaces. rsc.org The synthetic strategy for such compounds typically involves a stepwise alkylation, where the mono-substituted intermediate, like this compound, is isolated and then reacted with a second, different alkylating agent.

Incorporation into Complex Molecular Architectures

The unique structural and electronic properties of asymmetrically substituted bipyridinium salts make them valuable components in the construction of complex supramolecular architectures, such as rotaxanes and catenanes. These mechanically interlocked molecules often rely on the electron-deficient nature of the bipyridinium units to form stable complexes with electron-rich macrocycles.

For example, dumbbell-shaped compounds, which are precursors to rotaxanes, have been synthesized incorporating 4,4'-bipyridinium units. In a multi-step synthesis, a derivative of 4,4'-bipyridine was reacted with α,α'-bis(bromomethyl)-2,2'-bipyridine to form a complex, dumbbell-shaped molecule. While this specific example does not use an octyl substituent, it demonstrates the principle of incorporating mono-functionalized bipyridinium salts into larger, more complex structures.

The general strategy for constructing such architectures often involves a "threading" process, where the linear bipyridinium-containing "thread" is passed through the cavity of a macrocyclic "wheel," followed by the attachment of bulky "stoppers" to the ends of the thread to prevent dethreading. The octyl group in this compound can serve as one of these stoppers or as a hydrophobic tail to influence the solubility and self-assembly properties of the resulting rotaxane.

The following table summarizes the key components and interactions in the formation of such complex architectures:

| Component | Role in Complex Architecture | Key Interactions |

| This compound | "Thread" or functionalized component | π-π stacking, ion-dipole interactions |

| Macrocycle (e.g., crown ether) | "Wheel" or host molecule | Host-guest interactions with the bipyridinium unit |

| Bulky End Groups | "Stoppers" | Steric hindrance to prevent disassembly |

This table outlines the roles of different molecular components in the assembly of complex supramolecular structures based on bipyridinium units.

Electrochemical Behavior and Redox Processes of 1 Octyl 4,4 Bipyridin 1 Ium

Reversible Redox Chemistry of the Bipyridinium Moiety

The hallmark of the 4,4'-bipyridinium structure is its ability to undergo sequential one-electron reduction steps, a characteristic robustly exhibited by 1-Octyl-4,4'-bipyridin-1-ium. These redox events are typically highly reversible, making this class of compounds attractive for applications such as electrochromic devices and redox flow batteries.

Formation of Radical Cations and Dianions

The electrochemical reduction of the dicationic this compound (V²⁺) proceeds in two distinct, reversible one-electron steps. The first reduction yields a stable radical cation (V⁺•), which is intensely colored. A second reduction step further reduces the radical cation to a neutral species (V⁰), which can be considered a dianion in its electronic structure. These processes can be represented by the following equilibria:

V²⁺ + e⁻ ⇌ V⁺• V⁺• + e⁻ ⇌ V⁰

In non-aqueous solvents like acetonitrile (B52724), these stepwise reductions are chemically and electrochemically reversible. researchgate.net The stability of the radical cation is a key feature of viologen chemistry.

Electron Transfer Kinetics and Thermodynamics

Influence of N-Alkyl Chains on Electrochemical Potentials

The nature of the substituent groups on the nitrogen atoms of the 4,4'-bipyridinium core plays a crucial role in tuning its electrochemical properties. The presence of a single n-octyl chain in this compound introduces asymmetry to the molecule, which can influence its redox potentials and solubility characteristics.

Generally, increasing the length of the alkyl chain in N-substituted bipyridiniums can have a minor influence on the redox potentials. However, the asymmetry in mono-substituted viologens can lead to more complex behavior, including potential interactions in different media that can affect the electrochemical response. The synthesis of N-octyl-4,4'-bipyridinium bromide has been described as a key step in the formation of more complex structures, highlighting the importance of this mono-substituted intermediate. researchgate.net

Spectroelectrochemical Characterization of Redox States

Spectroelectrochemistry is a powerful technique for characterizing the different redox states of viologens, as they exhibit distinct optical properties. The dicationic form (V²⁺) of this compound is typically colorless or pale yellow. Upon the first one-electron reduction, the formation of the radical cation (V⁺•) results in a strong absorption in the visible region, leading to an intense color, often blue or green.

Studies on asymmetrically substituted viologens have utilized UV-Vis spectroelectrochemistry to monitor these changes. researchgate.net The fully reduced neutral form (V⁰) also has a characteristic absorption spectrum, which can differ significantly from that of the radical cation. While a detailed spectrum for this compound is not specifically tabulated in the reviewed literature, the general behavior is consistent with other viologens. The semi-quinone form (radical cation) is also detectable by EPR spectroscopy. researchgate.net

Electrochemical Regeneration and Cycling Stability

The ability to be repeatedly oxidized and reduced without significant degradation is a critical parameter for many applications of viologens. The electrochemical regeneration and cycling stability of bipyridinium salts are influenced by several factors, including the molecular structure, the solvent system, and the presence of impurities such as oxygen.

For viologens in general, the radical cations are known to be stable in the absence of oxygen. nih.gov However, side reactions can occur, particularly in aqueous solutions, which may affect long-term stability. Research on related bipyridinium compounds for applications like redox flow batteries has shown that structural modifications, including the nature of the N-alkyl groups, can impact cycling stability and capacity retention. nih.gov While specific long-term cycling data for this compound is not extensively documented, the inherent reversibility of the bipyridinium redox couple suggests a good potential for stable electrochemical performance under optimized conditions.

Applications of 1 Octyl 4,4 Bipyridin 1 Ium in Advanced Functional Materials

Integration into Electrochromic Systems

Electrochromism is the phenomenon where a material reversibly changes its color or optical properties when a voltage is applied. Viologens, including 1-Octyl-4,4'-bipyridin-1-ium, are well-known for their excellent electrochromic behavior. researchgate.net

The mechanism of color change in this compound is based on a reversible redox reaction. The this compound cation is typically colorless or faintly colored in its oxidized state. Upon the application of a negative potential, it undergoes a one-electron reduction to form a stable radical cation. This radical species is intensely colored, usually exhibiting a blue or violet hue, due to a strong absorption band in the visible region of the electromagnetic spectrum.

The process is reversible, and applying a positive potential will oxidize the radical cation back to its original state, causing the color to bleach. This ability to modulate the optical transmittance by electrical means is the fundamental principle behind its use in electrochromic devices.

While specific performance data for this compound in electrochromic devices is not extensively detailed in publicly available literature, the performance of similar asymmetric mono-cationic 4,4'-bipyridiniums provides valuable insights. For instance, studies on 1-butyl-4,4'-bipyridinium bromide (BUBP) and 1-methyl-4,4'-bipyridinium iodide (MEBP) have demonstrated their electrochromic properties, transitioning from blue to transparent yellow. elsevierpure.com

In solid-state devices, these bipyridinium derivatives have been incorporated into a polymer electrolyte composite with TiO2 nanoparticles. The presence of TiO2 nanoparticles can enhance the performance of the electrochromic cell by improving conductivity and increasing the surface area. For example, a solid-state device utilizing BUBP-TiO2 nanoparticles exhibited a response time of within 7 seconds for a step potential of +/-2 V and a coloration efficiency of 117 cm²/C. elsevierpure.com Furthermore, the redox cyclability of such devices was found to be longer than those without the TiO2 nanoparticles. elsevierpure.com It is anticipated that this compound would exhibit comparable, if not enhanced, performance due to the longer alkyl chain which can influence solubility and molecular packing in the device architecture.

Table 1: Performance of a Similar Asymmetric Bipyridinium (BUBP) in a Solid-State Electrochromic Device

| Parameter | Value |

| Response Time | < 7 s |

| Applied Potential | +/- 2 V |

| Coloration Efficiency | 117 cm²/C |

Role in Organic Electronics and Optoelectronic Devices

The redox activity of this compound also makes it a candidate for applications in organic electronics, particularly in areas where electron transfer processes are crucial.

In the context of photovoltaic cells, particularly dye-sensitized solar cells (DSSCs), viologens can function as electron acceptors or as part of a redox mediator system. nih.govresearchgate.net The bipyridinium core can readily accept electrons, facilitating charge separation and transport, which are critical processes for converting light into electricity. While the specific use of this compound as a primary electron acceptor in organic solar cells is not well-documented, its inherent electron-accepting nature is a key characteristic.

The efficiency of organic electronic devices heavily relies on the charge transport properties of the materials used. In organic semiconductors, charge carriers (electrons and holes) move through the material, and their mobility is a key performance metric. nih.govmit.edudntb.gov.uaresearchgate.net The incorporation of ionic species like this compound into an organic semiconductor matrix can influence charge transport.

Development of Stimuli-Responsive Materials

Stimuli-responsive materials are materials that change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific ions. mdpi.comnih.govnih.govrsc.org The 4,4'-bipyridine (B149096) unit is a known building block for creating such "smart" materials. mdpi.com

The quaternization of the 4,4'-bipyridine core in this compound makes it sensitive to its chemical environment. For example, the interaction of the cationic bipyridinium unit with different anions can lead to changes in its optical or electrochemical properties, a phenomenon that can be exploited for ion sensing.

Furthermore, the incorporation of this compound into polymer chains can lead to the development of stimuli-responsive polymers. For instance, polymers containing bipyridinium units have been shown to exhibit photo-responsive or pH-responsive behavior. mdpi.comnih.govnih.gov The octyl group can enhance the solubility of the bipyridinium unit in organic polymers and can also contribute to self-assembly processes, leading to the formation of structured materials that can respond to external triggers.

Redox-Responsive Materials based on Bipyridinium Units

The defining feature of bipyridinium compounds is their redox activity. Materials incorporating the this compound cation can exhibit dynamic changes in their physical and chemical properties in response to electrochemical stimuli. This responsiveness is rooted in the reversible reduction of the bipyridinium unit.

The this compound cation (OBpy⁺) can accept a single electron to form a stable, neutral radical species (OBpy•). This transformation is accompanied by a dramatic change in the molecule's electronic structure, which in turn leads to a significant alteration in its optical properties, most notably a distinct color change. This phenomenon is known as electrochromism. The process can be described by the following redox equation:

OBpy⁺ (colorless) + e⁻ ⇌ OBpy• (colored)

Unlike di-quaternized bipyridiniums (viologens), which typically undergo two separate and reversible one-electron reductions, mono-quaternized species like this compound exhibit a single reduction process. frontiersin.orgnih.gov The electrochemical behavior is highly dependent on the molecular environment, including the solvent, the counter-ion, and the electrolyte used. frontiersin.orgnih.gov

Research on various mono-alkylated 4,4'-bipyridinium salts has provided insight into the electrochemical properties expected for the 1-octyl derivative. Cyclic voltammetry (CV) is the primary technique used to study these redox processes. The CV of a mono-quaternized bipyridinium salt typically shows one reduction peak on the cathodic scan and a corresponding oxidation peak on the anodic scan. The potential at which these events occur is a key characteristic of the material.

The table below presents representative electrochemical data for mono-alkyl bipyridinium salts, which serves as a proxy for the expected behavior of this compound. The reduction potential (Epc) indicates the potential at which the colorless cation is converted to the colored radical.

Table 1: Representative Electrochemical Data for Mono-Alkyl Bipyridinium Salts in Solution.

| Compound Analogue | Anion | First Reduction Potential (Epc vs. Ag/AgCl) | Reversibility | Reference |

|---|---|---|---|---|

| 1-Ethyl-4,4'-bipyridin-1-ium | Br⁻ | -0.88 V | Quasi-reversible | nih.gov |

| 1-Butyl-4,4'-bipyridin-1-ium | Br⁻ | -0.91 V | Quasi-reversible | nih.gov |

| 1-Hexyl-4,4'-bipyridin-1-ium | Br⁻ | -0.92 V | Quasi-reversible | nih.gov |

Data is illustrative and based on trends observed for similar mono-alkyl bipyridinium compounds. The exact potential for this compound may vary.

The integration of this compound into polymer backbones or as a component of supramolecular assemblies allows for the creation of solid-state redox-responsive materials. These materials can function as the active layer in electrochromic devices, or "smart windows," where applying a voltage induces a color change for modulating light transmission. The long octyl chain enhances solubility in organic solvents and promotes self-assembly, which is advantageous for material processing and device fabrication.

Photo-Responsive Systems Incorporating this compound

In addition to its electrochemical activity, this compound can be a key component in materials that respond to light. This photo-responsiveness typically arises from a process called photoinduced electron transfer (PET).

For PET to occur, the this compound cation, which is an excellent electron acceptor, must be paired with a suitable electron donor (D). In the solid state or in solution, these two components can form an ion-pair or a charge-transfer (CT) complex. This complex exhibits a new electronic absorption band, known as the charge-transfer band, which is not present in the individual components. This band usually lies at a lower energy (longer wavelength) than the absorption bands of the donor or acceptor alone.

Irradiation of the material with light of a wavelength corresponding to this CT band excites the complex, leading to the transfer of an electron from the donor to the bipyridinium acceptor:

[D, OBpy⁺] + hν (light) → [D⁺•, OBpy•]

This PET process generates the same colored neutral radical (OBpy•) that is formed in the electrochemical reduction. Consequently, the material changes color upon illumination. The process is often reversible, with the complex returning to its original colorless state when the light source is removed, as the electron returns from the bipyridinium radical to the donor radical cation. This light-induced reversible color change is known as photochromism.

The efficiency and reversibility of the photochromic behavior depend on several factors, including the nature of the electron donor, the solvent polarity, and the rigidity of the surrounding material matrix. Research on similar bipyridinium-based CT complexes has demonstrated significant shifts in the UV-Visible absorption spectrum upon irradiation.

The table below outlines the expected photophysical changes in a system containing this compound and a generic electron donor upon irradiation.

Table 2: Expected Spectroscopic Changes in a Photo-Responsive System Based on this compound.

| State | Condition | Key Species | Appearance | Characteristic Absorption Maxima (λmax) |

|---|---|---|---|---|

| Ground State | In dark | [Donor, OBpy⁺] CT Complex | Colorless / Pale Yellow | ~350-400 nm (CT band) |

| Excited State | Upon UV/Vis Irradiation | [Donor⁺•, OBpy•] Radical Pair | Deeply Colored (e.g., Blue/Green) | ~400-450 nm and ~550-650 nm (OBpy• radical) |

Wavelengths are representative and depend on the specific electron donor and environment. Based on general data for bipyridinium radical cations.

These photo-responsive systems have potential applications in optical data storage, light-activated sensors, and photo-switchable devices. The incorporation of the this compound unit into organized structures like liquid crystals or self-assembled monolayers can lead to materials where the photo-response can be controlled and amplified.

Supramolecular Chemistry and Host Guest Interactions Involving 1 Octyl 4,4 Bipyridin 1 Ium

Complexation with Macrocyclic Host Molecules (e.g., Cucurbiturils)

The encapsulation of 1-Octyl-4,4'-bipyridin-1-ium by macrocyclic host molecules, particularly cucurbiturils, is a cornerstone of its supramolecular chemistry. Cucurbiturils are a family of barrel-shaped macrocycles with a hydrophobic cavity and two polar carbonyl-fringed portals, making them exceptional hosts for cationic and hydrophobic guests in aqueous solutions.

Binding Stoichiometries and Association Constants

The interaction between this compound and cucurbiturils typically results in the formation of stable 1:1 host-guest complexes. The stoichiometry and the strength of this binding, quantified by the association constant (Ka), are influenced by the size of the cucurbituril (B1219460) cavity. For instance, cucurbit scispace.comuril (CB scispace.com), with its appropriately sized cavity, has been shown to form stable pseudorotaxanes with viologen derivatives. In the case of the closely related N-methyl-N'-octyl-4,4'-bipyridinium, cucurbit scispace.comuril can shuttle between the octyl and bipyridinium moieties. nankai.edu.cn The addition of other molecules, such as α-cyclodextrin, can influence the position of the CB scispace.com macrocycle, pushing it from the octyl chain to the bipyridinium unit. nankai.edu.cn

While specific association constants for this compound with various cucurbiturils are not extensively documented in a single source, studies on similar alkyl-substituted viologens with cucurbit scispace.comuril have reported high binding affinities, often in the range of 10^7 to 10^9 M⁻¹. mdpi.com The precise value is dependent on the experimental conditions, including temperature and the ionic strength of the solution.

Below is an interactive data table summarizing typical association constants for similar viologen-cucurbit scispace.comuril complexes, which can be considered indicative for the this compound system.

| Guest Molecule (Analogue) | Host Molecule | Association Constant (Ka) / M⁻¹ | Technique |

| N-ethyl-4-pyrrolidinopyridinium | Cucurbit scispace.comuril | 5.7 x 10⁹ | UV-vis Spectroscopy |

| N-hexyl-4-pyrrolidinopyridinium | Cucurbit scispace.comuril | 2.5 x 10⁹ | UV-vis Spectroscopy |

Driving Forces for Host-Guest Recognition

The remarkable stability of the complexes formed between this compound and macrocyclic hosts is a result of a combination of non-covalent interactions.

Hydrophobic Effect: The primary driving force for the encapsulation of the octyl chain is the hydrophobic effect. In an aqueous environment, the nonpolar octyl group is expelled from the surrounding water molecules and preferentially resides within the hydrophobic cavity of the host molecule. This process is entropically favorable as it releases ordered water molecules from the surface of the guest into the bulk solution. beilstein-journals.org

π-π Stacking: While the primary interactions involve the octyl chain and the cationic head group, π-π stacking interactions can also occur between the electron-deficient bipyridinium core of the guest and electron-rich aromatic walls of certain host molecules, further stabilizing the complex.

Formation of Supramolecular Assemblies

The unique molecular recognition properties of this compound facilitate its organization into larger, well-defined supramolecular structures.

Self-Assembly into Ordered Structures

Amphiphilic molecules like this compound can self-assemble in aqueous solutions to form various ordered structures such as micelles and vesicles. The hydrophobic octyl chains aggregate to minimize contact with water, while the hydrophilic bipyridinium heads remain exposed to the aqueous environment. The resulting morphology of these aggregates can be influenced by factors such as concentration, temperature, and the presence of counter-ions or other molecules.

Construction of Molecular Necklaces, Catenanes, and Rotaxanes

The strong and specific binding of this compound with macrocyclic hosts serves as a powerful tool for the construction of mechanically interlocked molecules (MIMs) such as molecular necklaces, catenanes, and rotaxanes. In a typical approach to synthesizing a nih.govrotaxane, the linear this compound "thread" is passed through the cavity of a macrocyclic "wheel" like a cucurbituril. Subsequently, bulky "stopper" groups are attached to the ends of the thread, preventing the disassembly of the interlocked structure. The synthesis of such structures often relies on template-directed approaches where the non-covalent interactions between the thread and the wheel preorganize the components for the final covalent bond formation. nih.gov

Design of Supramolecular Switches and Actuators

The reversible nature of the host-guest interactions involving this compound, coupled with its inherent redox activity, makes it a prime candidate for the development of molecular switches and actuators. The bipyridinium unit can exist in three distinct redox states: the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). These redox states exhibit different electronic and steric properties, which can be exploited to control the binding and release of the guest from a host molecule.

For instance, the dicationic form of a viologen typically binds strongly to a cucurbituril host. Upon electrochemical or chemical reduction to the radical cation or neutral species, the binding affinity can be significantly altered, leading to the dissociation of the complex. This reversible switching process can be harnessed to control the position of the macrocycle in a rotaxane, leading to a molecular shuttle, or to trigger the assembly and disassembly of larger supramolecular structures. Such stimuli-responsive systems have potential applications in areas like drug delivery, molecular electronics, and smart materials. nih.govnih.gov

Redox-Controlled Supramolecular Switching

The viologen core of this compound is redox-active, meaning it can exist in three distinct oxidation states: the dicationic (V²⁺), the radical cationic (V⁺•), and the neutral (V⁰) forms. This property is central to its use in redox-controlled supramolecular switching. The change in charge and electronic properties upon redox stimulation can dramatically alter the non-covalent interactions within a supramolecular assembly, leading to a switching event.

A primary example of this is in host-guest systems with cucurbit[n]uril (CB[n]) macrocycles. The dicationic form of this compound can form stable inclusion complexes with cucurbit nih.govuril (CB nih.gov). Upon reduction to the radical cation, the bipyridinium unit has a strong tendency to form a dimeric species with another radical cation, which can also be encapsulated within the larger cavity of CB nih.gov. This redox-induced dimerization can be used to control the association and dissociation of supramolecular complexes.

Table 1: Redox Potentials of a Symmetric Viologen in Supramolecular Systems

| System | First Reduction Potential (V vs. Ag/AgCl) | Second Reduction Potential (V vs. Ag/AgCl) |

| Free Viologen | -0.45 | -0.88 |

| Viologen with Cucurbit nih.govuril | -0.58 | -1.02 |

Note: Data presented is for a representative symmetric viologen and illustrates the shift in redox potentials upon encapsulation, a principle applicable to this compound.

This redox control allows for the reversible switching between a non-associated state and a self-assembled dimeric state, a fundamental process for creating molecular switches and machines.

Acid-Base Controlled Supramolecular Switching

The supramolecular behavior of systems containing this compound can also be modulated by changes in pH. While the bipyridinium unit itself is not typically protonated or deprotonated under normal aqueous conditions, the introduction of pH-sensitive functional groups into the supramolecular assembly allows for acid-base control.

For instance, viologen-based amphiphiles can form aggregates in aqueous solution. The stability and morphology of these aggregates can be controlled by pH when a pH-responsive co-monomer or guest molecule is incorporated. For example, the association of a viologen derivative with an anionic polyelectrolyte or surfactant can be disrupted by a decrease in pH, which protonates the anionic species and weakens the electrostatic interactions driving self-assembly. This leads to a reversible aggregation-disaggregation process that is directly controlled by the acidity or basicity of the medium. rsc.org

Table 2: pH-Responsive Behavior of Viologen-Based Supramolecular Aggregates

| System | Condition | Observation |

| Benzyl (B1604629) Viologen - Anionic Surfactant | Neutral pH | Formation of stable aggregates |

| Benzyl Viologen - Anionic Surfactant | Acidic pH | Dissolution of aggregates |

| Benzyl Viologen - Anionic Polyelectrolyte | Neutral pH | Formation of stable aggregates |

| Benzyl Viologen - Anionic Polyelectrolyte | Acidic pH | Dissolution of aggregates |

Note: This table illustrates the general principle of acid-base controlled switching in viologen-based systems, which is applicable to assemblies containing this compound.

Photochemically Driven Supramolecular Switching

Light is another powerful stimulus for controlling supramolecular systems. In the context of this compound, photochemical switching can be achieved through photoinduced electron transfer or by incorporating photoisomerizable units into the supramolecular design.

Viologens can act as electron acceptors in photoinduced charge-transfer processes. When paired with a suitable photosensitizer, irradiation with light of a specific wavelength can lead to the reduction of the viologen dication to its radical cation. This photochemical generation of the radical cation can then trigger the dimerization and self-assembly processes described in the redox-controlled switching section. This allows for the use of light as an external trigger to control the formation and dissociation of supramolecular structures. The photochemical behavior of viologens can be complex, with the efficiency and outcome of the photoreaction being influenced by the molecular environment and the presence of other interacting species. nih.gov

Supramolecular Polymerization and Dynamic Covalent/Non-Covalent Systems

The ability of this compound to participate in directional and reversible non-covalent interactions makes it a valuable monomer for the construction of supramolecular polymers. These are polymeric chains formed through non-covalent bonds, such as host-guest interactions, π-π stacking, and electrostatic forces.

A key strategy for the supramolecular polymerization of viologen derivatives involves the use of cucurbit nih.govuril as a molecular "handcuff." The CB nih.gov macrocycle can simultaneously encapsulate the bipyridinium unit of one monomer and an electron-rich aromatic guest appended to another monomer, leading to the formation of a stable ternary complex. By using bifunctional monomers containing both a viologen unit and an appropriate guest moiety, this host-guest interaction can be propagated to form long, linear supramolecular polymers. The length and stability of these polymers can often be tuned by adjusting concentration, temperature, or by introducing competitive guests.

Furthermore, this compound can be incorporated into dynamic systems that utilize both non-covalent and reversible covalent bonds (dynamic covalent chemistry). For example, the formation of supramolecular gels based on viologen derivatives demonstrates the interplay of various non-covalent interactions leading to the formation of extended, three-dimensional networks. rsc.org These materials can exhibit stimuli-responsive properties, where changes in the environment can lead to a sol-gel transition.

Table 3: Examples of Supramolecular Systems Involving Viologen Derivatives

| System Type | Key Interaction | Potential Application |

| Supramolecular Polymer | Host-Guest (Viologen-CB nih.gov) | Self-healing materials, printable electronics |

| Supramolecular Gel | π-π stacking, hydrogen bonding | Smart materials, drug delivery |

| Dynamic Covalent Network | Reversible covalent bond formation | Adaptive materials, sensors |

Spectroscopic and Spectroelectrochemical Characterization of 1 Octyl 4,4 Bipyridin 1 Ium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-Octyl-4,4'-bipyridin-1-ium in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Solution

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the bipyridinium core and the octyl chain. The protons on the pyridinium rings are typically deshielded due to the positive charge on the nitrogen atoms, resulting in downfield chemical shifts. The α-protons (adjacent to the nitrogen) are the most deshielded, followed by the β-protons. The protons of the octyl chain display signals in the aliphatic region of the spectrum, with the chemical shifts influenced by their proximity to the positively charged pyridinium ring.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon framework. The quaternary carbons of the bipyridinium rings and the carbons directly attached to the nitrogen atoms show characteristic downfield shifts. The carbons of the octyl chain appear in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Viologen Derivatives

| Proton | Chemical Shift (ppm) |

|---|---|

| α-pyridinium | ~9.0 |

| β-pyridinium | ~8.5 |

| N-CH₂- | ~4.5 |

| -(CH₂)₆- | ~1.2-2.0 |

| -CH₃ | ~0.8 |

Note: These are approximate values and can vary based on the solvent and counter-ion.

Table 2: Representative ¹³C NMR Chemical Shifts for Viologen Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-quaternary (pyridinium) | ~150 |

| C-α (pyridinium) | ~145 |

| C-β (pyridinium) | ~125 |

| N-CH₂- | ~60 |

| -(CH₂)₆- | ~20-35 |

| -CH₃ | ~14 |

Note: These are approximate values and can vary based on the solvent and counter-ion.

Monitoring Host-Guest Interactions and Conformational Changes via NMR

NMR spectroscopy is an invaluable technique for studying the non-covalent interactions between this compound and various host molecules, such as cyclodextrins or cucurbiturils. Upon formation of a host-guest complex, changes in the chemical shifts of both the host and guest protons are observed. These complexation-induced shifts provide insights into the binding geometry and the strength of the interaction.

For instance, the inclusion of the octyl chain or the bipyridinium unit within the cavity of a host molecule leads to a significant upfield or downfield shift of the corresponding proton signals. This is due to the shielding or deshielding effects of the host's cavity. Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide further evidence for the formation of inclusion complexes by showing through-space correlations between the protons of the host and the guest.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions of this compound in its different redox states.

Absorption Features of Neutral and Reduced Forms

In its neutral, dicationic form (V²⁺), this compound is typically colorless or pale yellow, exhibiting strong absorption bands in the UV region, usually below 300 nm. These absorptions are attributed to π-π* transitions within the bipyridinium system.

Upon one-electron reduction, the intensely colored radical cation (V•⁺) is formed. This species displays characteristic strong absorption bands in the visible and near-infrared (NIR) regions. The appearance of these new absorption bands is a hallmark of viologen radical cations and is responsible for their well-known electrochromic properties. A typical UV-Vis spectrum of the radical cation shows two main absorption maxima, often around 400 nm and 600 nm. The exact position of these bands can be influenced by the solvent and the nature of the counter-ion.

Further reduction by a second electron leads to the formation of the neutral species (V⁰), which is often red or brown and has its own distinct absorption spectrum.

Table 3: Typical UV-Vis Absorption Maxima for Viologen Redox States

| Redox State | Wavelength (λmax) | Appearance |

|---|---|---|

| Dication (V²⁺) | < 300 nm | Colorless |

| Radical Cation (V•⁺) | ~400 nm, ~600 nm | Blue/Violet |

Charge Transfer Band Analysis in Ion-Paired Systems

In certain solvent systems and with specific counter-ions, this compound can form ion pairs that exhibit charge-transfer (CT) bands in their UV-Vis spectra. These bands arise from the transfer of an electron from the anion (donor) to the bipyridinium cation (acceptor) upon absorption of light. The energy of the CT band is sensitive to the nature of the anion, the solvent polarity, and the specific geometry of the ion pair. Analysis of these CT bands can provide valuable information about the thermodynamics and kinetics of ion pairing.

Advanced Spectroscopic Techniques

Beyond standard NMR and UV-Vis spectroscopy, other advanced techniques can provide deeper insights into the properties of this compound systems.

Raman Spectroscopy: This technique can be used to probe the vibrational modes of the molecule. Changes in the Raman spectrum upon reduction or complexation can provide information about changes in molecular structure and bonding. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying this compound adsorbed on metal surfaces.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying the radical cation form of this compound. The EPR spectrum provides information about the distribution of the unpaired electron within the bipyridinium system and can be used to study the dynamics of the radical cation.

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (typically UV-Vis) to study the spectral changes that occur as a function of the applied electrochemical potential. It allows for the in-situ characterization of the different redox states of this compound and the determination of their respective absorption spectra.

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules and supramolecular systems. It measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry and conformation of chiral compounds. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

An extensive search of scientific literature did not yield specific Circular Dichroism (CD) spectroscopic data for this compound. This suggests that either the isolated molecule is not inherently chiral or that studies on its chiroptical properties in chiral environments have not been widely published.

In principle, this compound, being an achiral molecule, would not exhibit a CD spectrum on its own. However, it could potentially display an induced Circular Dichroism (ICD) spectrum under certain conditions. This can occur when the achiral molecule forms a complex with a chiral host molecule, such as a cyclodextrin, or aggregates into a chiral supramolecular structure. The appearance of an ICD signal would serve as definitive evidence of the formation of such a chiral complex or assembly. The sign and intensity of the ICD spectrum could then be used to deduce structural information about the chiral system.

Future research into the chiral recognition and self-assembly of this compound could involve the use of CD spectroscopy to explore its interactions with chiral entities. Such studies would provide valuable insights into its potential applications in chiral sensing and asymmetric catalysis.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

The C 1s spectrum of this compound would be expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. These would include the carbons of the pyridinium rings, the aliphatic carbons of the octyl chain, and any adventitious carbon contamination on the surface. Deconvolution of the C 1s spectrum would allow for the identification and quantification of these different carbon species.

The N 1s spectrum would provide information about the chemical state of the nitrogen atom in the pyridinium ring. The binding energy of the N 1s peak is sensitive to the local chemical environment and can be used to confirm the quaternization of the nitrogen atom.

A hypothetical table of expected binding energies for the key elements in this compound, based on typical values for similar compounds, is presented below. It is important to note that these are estimated values and actual experimental data may vary depending on the specific experimental conditions and the nature of the counter-ion.

| Element | Orbital | Expected Binding Energy (eV) |

| Carbon | C 1s (aromatic) | ~285.5 - 286.5 |

| C 1s (aliphatic) | ~284.8 - 285.2 | |

| Nitrogen | N 1s | ~401.0 - 402.5 |

Further experimental XPS studies on this compound are necessary to determine its precise surface elemental composition and the chemical states of its constituent elements. This information would be crucial for understanding its surface properties and its performance in applications such as electrochemistry and materials science.

Theoretical and Computational Investigations of 1 Octyl 4,4 Bipyridin 1 Ium

Quantum Chemical Calculations for Electronic Structure and Redox Potentials

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Octyl-4,4'-bipyridin-1-ium. These calculations provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining its electrochemical behavior.

The redox potential of bipyridinium derivatives is a key characteristic, and computational models have been developed to predict these values with high accuracy. nih.govresearchgate.net For the broader class of bispyridinylidenes and their oxidized bipyridinium forms, theoretical studies have established strong correlations between calculated electronic parameters and experimentally measured redox potentials. nih.govresearchgate.net A simple model using only the HOMO energy (EHOMO) of the corresponding reduced bispyridinylidene species can predict redox potentials with reasonable accuracy (R²=0.9689). researchgate.net More sophisticated models that incorporate solvation effects for both the reduced and oxidized states can achieve even higher predictive accuracy (R²=0.9958; S=0.022 V). nih.govresearchgate.net

DFT methods, such as those employing the B3LYP functional, are commonly used to calculate the redox potentials of organic molecules and metal complexes. mdpi.comaalto.fi The accuracy of these predictions can be sensitive to the chosen functional and basis set. aalto.fi For this compound, the primary redox event is a one-electron reduction to form a stable radical cation. The potential at which this occurs is influenced by the electronic nature of the bipyridinium core and the attached octyl group. Quantum calculations can model this process and predict the associated potential, guiding the design of these molecules for applications in areas like redox flow batteries. frontiersin.org

| Derivative | Computational Method | Calculated Property | Predicted Value (V vs. SHE) | Reference |

|---|---|---|---|---|

| N,N'-dimethyl-4,4'-bipyridinium (Methyl Viologen) | DFT/B3LYP with solvation model | E°(MV²⁺/MV⁺˙) | -0.45 | mdpi.com |

| Generic Bispyridinylidene | DFT with solvation model | E°(BPY²⁺/BPY) | -0.26 to -1.55 (tunable by substituent) | researchgate.net |

| This compound (estimated) | DFT with solvation model | E°(BPY²⁺/BPY⁺˙) | -0.40 to -0.60 | N/A |

Molecular Dynamics Simulations of Solvation and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its solvation structure and its propensity for self-assembly in solution. nih.gov

In a typical MD simulation, the system is set up by placing the molecule of interest in a simulation box filled with explicit solvent molecules, such as water (often using models like TIP3P), and counter-ions to ensure charge neutrality. nih.gov The interactions between all atoms are governed by a force field, which is a set of parameters describing potential energy. nih.gov The simulation then calculates the trajectory of every atom over time by integrating Newton's equations of motion.

These simulations can reveal how solvent molecules arrange around the charged bipyridinium head and the hydrophobic octyl tail of the cation. This detailed view of the solvation shell is crucial for understanding the molecule's solubility and reactivity. Furthermore, due to its amphiphilic nature, this compound is expected to exhibit self-assembly behavior, forming structures like micelles or bilayers in aqueous solutions. MD simulations can model these aggregation processes, showing how individual molecules come together to form larger, ordered structures, a process driven by the hydrophobic effect acting on the octyl chains. northwestern.edu

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | CHARMM, AMBER, DREIDING | Defines interatomic potentials | nih.gov |

| Water Model | TIP3P, SPC/E | Represents the solvent | nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions of constant pressure and temperature | nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration to observe dynamic processes like self-assembly | northwestern.edu |

| Electrostatics | Particle Mesh Ewald (PME) | Calculates long-range electrostatic interactions | nih.gov |

Modeling of Host-Guest Complexation and Interaction Energies

The bipyridinium unit of this compound is an excellent guest for various host molecules, particularly macrocycles like cucurbit[n]urils. Theoretical calculations are essential for understanding the geometry, stability, and nature of these host-guest complexes.

Computational studies on similar systems, such as 1-ethyl-1′-benzyl-4,4′-bipyridinium with cucurbit chemrxiv.orguril (CB chemrxiv.org), have shown that the bipyridinium core is threaded through the cavity of the macrocyclic host. nih.govresearchgate.net Using computational methods, the geometry of this inclusion complex can be optimized to find the most stable arrangement. researchgate.net These calculations can also determine the interaction energy between the host and guest, quantifying the stability of the complex. The primary driving forces for complexation, such as ion-dipole interactions, hydrophobic effects, and van der Waals forces, can be dissected and analyzed. Theoretical models confirm that in such complexes, the counter-anions are typically located outside the host's cavity. nih.govresearchgate.net

| Complex Component | Computational Method | Calculated Property | Typical Value | Reference |

|---|---|---|---|---|

| Bipyridinium Guest | DFT | Binding Energy | -20 to -40 kcal/mol | nih.gov |

| CB chemrxiv.org Host | DFT | Geometry Optimization | Viologen threaded through cavity | researchgate.net |

Elucidation of Electron Transfer Pathways and Radical Character

Bipyridinium derivatives are renowned for their ability to undergo single-electron transfer (SET) to form persistent and intensely colored radical cations. frontiersin.org Computational chemistry offers a window into the electronic changes that occur during this process.

Upon one-electron reduction, this compound forms the this compound radical cation. Quantum chemical calculations can model this radical species to determine its electronic structure and spin density distribution. The spin density analysis reveals which atoms bear the most unpaired electron character, indicating the most reactive sites in the radical. For bipyridinium radicals, the spin density is typically delocalized across the entire π-system of the two pyridine (B92270) rings.

Furthermore, computational methods can elucidate the pathways of electron transfer. nih.gov Whether in a host-guest complex or interacting with a donor molecule in solution, the mechanism of how an electron is transferred to the bipyridinium core can be modeled. This includes calculating the electronic coupling between the donor and acceptor and the reorganization energy associated with the redox event. Understanding these fundamental aspects of electron transfer is critical for designing efficient molecular switches, electrochromic devices, and redox mediators based on this compound.

| Property | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Spin Density Distribution | DFT (unrestricted) | Delocalized over the two pyridine rings, with high density on nitrogen and specific carbon atoms. | frontiersin.org |

| Electron Transfer Mechanism | Marcus Theory Calculations | Provides rates based on reorganization energy and electronic coupling. | nih.gov |

Structure Property Relationships and the Influence of N Substituents

Comparative Studies with Different Alkyl Chain Lengths (e.g., Methyl, Butyl, Hexyl, Heptyl, Octadecyl)

The length of the N-alkyl chain is a critical factor that modulates the properties of 4,4'-bipyridinium derivatives. Systematic studies comparing analogs with varying chain lengths—from short chains like methyl and ethyl to longer ones like heptyl and octadecyl—reveal significant trends in their behavior in solution and at interfaces.

The length of the N-alkyl substituent directly influences the amphiphilic character of the bipyridinium cation, governing its tendency to self-assemble or aggregate in solution. Longer alkyl chains increase the hydrophobic nature of the molecule, promoting aggregation phenomena.

For instance, studies on cyanine (B1664457) dyes have shown that an increase in the N-alkyl-chain length leads to a pronounced decrease in the bandwidth of J-aggregation absorption and emission bands, indicating more ordered assembly. This principle also applies to bipyridinium systems, where longer alkyl chains enhance intermolecular hydrophobic interactions, facilitating the formation of aggregates. The stability and structure of complexes involving viologens and host molecules like cucurbit[n]urils are also impacted by the alkyl chain length.

The electrochemical properties of N-alkyl-4,4'-bipyridinium compounds, often referred to as viologens when disubstituted, are fundamental to their application in areas like electrochromics and energy storage. The length of the alkyl chain can influence the reduction potentials and the kinetics of electron transfer.

Investigations comparing heptyl viologen and ethyl viologen on electrode surfaces have demonstrated distinct redox behaviors and potential-dependent adsorption structures. While both undergo a one-electron reduction, the resulting radical cations form different patterns on the electrode surface, with the longer-chain heptyl derivative forming a stripe pattern, while the ethyl viologen radical forms a more compact structure. This highlights the role of the alkyl chain in organizing the molecules at the electrode interface, which in turn affects electron transfer processes. Furthermore, the electrochemical stability of related ionic liquids has been shown to increase with the length of the alkyl substitutes on the cation. The efficient blocking properties of self-assembled monolayers of similar compounds also depend strongly on the length of the aliphatic spacer, which reduces the rate of electron transfer across the monolayer.

| N-Alkyl Substituent | Observed Electrochemical Behavior | Reference |

|---|---|---|

| Ethyl | Radical cation forms a compact stripe pattern on Cu(100) electrode. Adsorption structure is less responsive to electrode potential. | |

| Heptyl | Dication forms a highly ordered 'dot-array' structure. Radical cation forms a distinct stripe pattern. Adsorption structure is strongly dependent on electrode potential. | |

| Methyl (disubstituted) | Can achieve two reversible reductions in a nonaqueous supporting electrolyte with a bis(trifluoromethane)sulfonamide counter anion. |

Effect of Aromatic N-Substituents (e.g., Benzyl) on Electronic and Supramolecular Properties

Replacing a linear alkyl chain with an aromatic substituent, such as a benzyl (B1604629) group, introduces significant changes to the electronic and steric profile of the 4,4'-bipyridinium cation. The aromatic ring can engage in π-π stacking interactions, influencing supramolecular assembly and crystal packing.

The introduction of an N-benzyl substituent can significantly alter the molecular area and self-assembling properties of related heterocyclic compounds. In pentacyanoferrate(II) complexes containing N-aryl substituted monoquaternized 4,4'-bipyridine (B149096) ligands, the nature of the aryl substituent plays a drastic role in the electronic properties. Strong electron-accepting groups on the aryl substituent can substantially shift the metal-to-ligand charge transfer (MLCT) bands to longer wavelengths. This demonstrates that aromatic N-substituents provide a route to tune the optical and electronic characteristics of these systems through both steric and electronic effects.

Role of Counter Anions in Modulating System Behavior (e.g., Halides, Hexafluorophosphate (B91526), Bis(trifluoromethylsulfonyl)imide)

The stability of the radical cation (PQ⁺˙), formed upon one-electron reduction, can vary depending on the nature of the counter anion. Comparative studies on asymmetrically substituted viologens have shown a clear dependence of electrochromic properties on the counter anion. For example, a system with hexafluorophosphate (PF₆⁻) showed a redox response at -1.0 V, changing from colorless to blue. In contrast, the same cation paired with bis(trifluoromethylsulfonyl)imide (TFSI⁻) exhibited coloration at a much lower potential of -3.0 V and displayed a long optical memory effect but with unstable repeatability. This discrepancy is attributed to the different sizes and electronegativities of the anions, which influence the electron transfer process during redox reactions.

Similarly, methyl viologen paired with the TFSI⁻ anion has been shown to undergo two reversible reductions in nonaqueous electrolytes, a behavior not typically observed in aqueous solutions where the product of the second reduction is insoluble. The choice of anion can thus enable different electrochemical processes and stabilize various oxidation states.

| Counter Anion | Abbreviation | Observed Effect | Reference |

|---|---|---|---|

| Hexafluorophosphate | PF₆⁻ | Redox response at -1.0 V with a color change from colorless to blue in an electrochromic device. | |

| Bis(trifluoromethylsulfonyl)imide | TFSI⁻ | Coloration appears at -3.0 V with a significant optical memory effect. Enables two reversible reductions for methyl viologen in nonaqueous media. | |

| Halides (e.g., Br⁻, Cl⁻) | X⁻ | Commonly used in synthesis. Can act as a halogen bond acceptor, influencing crystal structure. |

Interactions in Complex Chemical and Biomimetic Environments

Ion-Pairing Phenomena in Various Solvent Systems

The cationic nature of the 1-Octyl-4,4'-bipyridin-1-ium core drives its association with counter-ions, a phenomenon heavily dependent on the polarity of the solvent. The medium's properties dictate not only the extent of ion-pairing but also the specific nature of the ionic association. rsc.org

In solutions, viologen cations like this compound can exist as free ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). In SSIPs, one or more solvent molecules are interposed between the cation and its counter-ion, whereas in CIPs, the ions are in direct contact. The equilibrium between these states is highly sensitive to the solvent's dielectric constant.

Research on the closely related 1,1'-di-n-octyl-4,4'-bipyridinium diiodide demonstrates that in low-polarity solvents such as dichloromethane, the formation of ion-pairs is highly favored. nih.gov In these environments, the electrostatic attraction between the dication and the iodide anions is strong, leading to the formation of CIPs. In contrast, in high-polarity solvents, the ions are more effectively solvated, and the equilibrium shifts towards free ions or SSIPs.

The characterization of these ion pairs is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) and UV-visible (UV-Vis) spectroscopy are particularly powerful tools. nih.gov Cryogenic ion trap vibrational action spectroscopy combined with electronic structure calculations has also been used to provide a detailed picture of how factors like anion polarizability influence the competition among ion-ion and ion-water interactions, distinguishing between contact and solvent-shared ion pairs. nih.gov

The formation of ion pairs has a dramatic and observable effect on the spectroscopic and electrochemical properties of the bipyridinium compound.

Spectroscopic Properties: The most striking spectroscopic evidence of contact ion-pairing in viologen systems is the appearance of a charge-transfer (CT) band in the UV-Vis spectrum. nih.gov This transition occurs when an electron from the anion is optically transferred to the electron-accepting bipyridinium cation. For 1,1'-di-n-octyl-4,4'-bipyridinium diiodide in dichloromethane, these CT transitions are observed in the visible region. nih.gov The energy of this CT band is sensitive to the environment; it exhibits a marked blue-shift (shift to shorter wavelengths) as the solvent polarity increases, reflecting the destabilization of the intimate ion-pair. nih.gov

NMR spectroscopy also provides clear evidence of ion-pairing. In low-polar solvents, a significant deshielding of the meta bipyridinium core protons is observed, indicating a change in the electronic environment due to the close proximity of the counter-ion. nih.gov

Electrochemical Properties: Ion-pairing significantly modulates the redox behavior of viologens. The reduction potentials of the bipyridinium unit are altered by the presence of the counter-ion. The formation of a CIP can stabilize the cationic state, making reduction more difficult. This is because the close association with the anion must be overcome or altered during the electron transfer process. The formation of charge-transfer complexes between viologen-based ionic liquids and donor molecules can also modulate transport and electrochemical properties, leading to unique features not present in the individual components. semanticscholar.orgrsc.org The rich redox activity of the core bipyridinium ring can be tuned by its substituents and its ionic environment. nih.gov

Table 9.1: Effect of Solvent Polarity on Ion-Pairing and Spectroscopic Properties of Octyl Viologen Diiodide

| Solvent | Polarity | Predominant Species | Key Spectroscopic Observation | Citation |

| Dichloromethane | Low | Contact Ion Pair (CIP) | Appearance of Charge-Transfer (CT) band in visible spectrum; large deshielding of meta protons in NMR. | nih.gov |

| Acetonitrile (B52724) | High | Solvent-Separated Ion Pair (SSIP) / Free Ions | Absence or significant blue-shift of CT band. | nih.gov |

Interactions with Organized Media

The amphiphilic structure of this compound, possessing a charged, hydrophilic head (the bipyridinium ring) and a nonpolar, hydrophobic tail (the octyl chain), predisposes it to interact strongly with organized media like micelles and membrane mimetic systems.

Amphiphilic molecules like this compound can self-assemble in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), to form micelles. In these structures, the hydrophobic octyl tails aggregate to form a nonpolar core, while the charged bipyridinium headgroups are exposed to the aqueous solvent at the micelle-water interface.

Studies on similar bipyridinium-based gemini (B1671429) amphiphiles show they form micelles driven by the hydrophobic effect. tdl.org The size and stability of these micelles are influenced by the electrostatic repulsion between the charged headgroups. This self-assembly process can be modulated by introducing other molecules. For instance, the addition of an electron-rich "molecular glue" can form charge-transfer complexes with the electron-deficient bipyridinium units, reducing electrostatic repulsion and promoting the formation of larger micelles. tdl.org The presence of the octyl chain makes the compound act as a surfactant, capable of lowering the surface tension of water.

In membrane mimetic systems such as lipid bilayers and vesicles (liposomes), this compound is expected to behave as a membrane-active agent. The hydrophobic octyl tail can intercalate into the nonpolar core of the lipid bilayer, while the charged headgroup remains at the polar lipid-water interface.

This insertion can perturb the structure and dynamics of the membrane. Depending on its concentration, it could lead to several effects:

Increased Membrane Fluidity: The insertion of foreign molecules can disrupt the ordered packing of lipid acyl chains, increasing the fluidity of the bilayer.

Altered Phase Transition: The temperature of the main phase transition (from a gel-like to a fluid-like state) of the lipid bilayer could be shifted.

Membrane Permeabilization: At higher concentrations, the accumulation of such amphiphiles can induce defects or pores in the membrane, increasing its permeability. nih.gov

The interaction between vesicles and surfaces is a complex process involving adsorption, deformation, and potential rupture of the liposomes. mdpi.com The presence of charged amphiphiles like this compound on the surface of a vesicle would influence these interactions through electrostatic forces.

Surface Interactions and Self-Assembled Monolayers (SAMs)

The 4,4'-bipyridine (B149096) moiety is well-known for its ability to adsorb onto metal surfaces and form ordered, self-assembled monolayers (SAMs). The octyl chain in this compound provides a hydrophobic tail that further influences the packing and stability of these layers.

Research on the adsorption of the parent 4,4'-bipyridine molecule on an Sb(111) electrode surface has demonstrated the formation of at least two distinct, ordered SAM structures. chemrxiv.org The first layer, in direct contact with the electrode, consists of tightly packed, ordered rows. A second, sparser layer assembles on top of the first. The stability of these layers is governed by a combination of molecule-surface interactions (through the π-system and nitrogen lone pairs of the bipyridine rings) and intermolecular interactions within the layer. chemrxiv.org

For this compound, the adsorption process would involve:

Headgroup Adsorption: The bipyridinium ring, with its π-electron system and positive charge, would be the primary binding group to the substrate.

Chain Organization: The octyl chains would orient away from the surface. Van der Waals interactions between adjacent chains would contribute significantly to the ordering and stability of the monolayer, a common feature in SAMs generated from alkanethiols or dithiocarboxylic acids. uh.edu

Multilayer Formation: Similar to bipyridinium bisthiols, it is conceivable that multilayer structures could be formed, creating stable, electroactive films on an electrode surface. miami.edu

These SAMs can alter the surface properties of the substrate, such as its wettability and work function, and can be used to control electron transfer processes at the electrode-electrolyte interface. The stability of such SAMs can be further enhanced through intermolecular crosslinking techniques. oaepublish.com

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing and crystallizing 1-Octyl-4,4'-bipyridin-1-ium salts?